molecular formula C11H21NO B1199915 Incarvilline CAS No. 145307-22-8

Incarvilline

Cat. No. B1199915
M. Wt: 183.29 g/mol
InChI Key: MDEHQFAHARLWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7-Trimethyloctahydro-1H-cyclopenta[c]pyridin-6-ol is a natural product found in Incarvillea mairei var. grandiflora, Incarvillea mairei, and other organisms with data available.

Scientific Research Applications

Analgesic Properties and Synthesis

  • Synthesis and Analgesic Efficacy : Incarvillateine (INCA), derived from Incarvillea sinensis, demonstrates significant analgesic properties, especially in treating neuropathic pain. Researchers developed a synthetic approach enabling the production of (-)-INCA and its analogs. In studies, INCA exhibited strong analgesic effects, surpassing the efficacy of gabapentin, a common pain medication (Huang et al., 2016).

Structural Analysis and Derivatives

  • Stereochemistry and New Alkaloids : The absolute stereochemistry of incarvilline, a core compound in several alkaloids from Incarvillea sinensis, was determined using Mosher's method and X-ray analysis. This research also identified a new alkaloid, hydroxyincarvilline (Chi et al., 1997).
  • Total Synthesis of Incarvilline : The first total synthesis of several monoterpene alkaloids, including incarvilline, was accomplished, providing insight into the natural enantiomers of these compounds (Ichikawa et al., 2004).

Pharmacological Studies

  • Antinociceptive Effects and Mechanism : Incarvillateine's antinociceptive action is emphasized, particularly its effectiveness in a formalin-induced pain model in mice. The study also investigated the structural necessity of the cyclobutane ring in expressing antinociceptive activity (Nakamura et al., 2001).
  • Antinociceptive and Motor Suppressive Effects : Research suggests that incarvillateine's antinociceptive effects do not stem from fatty acid binding protein (FABP) inhibition. Instead, its potent antinociceptive and motor suppressive effects are highlighted, indicating the need for careful interpretation of its analgesic properties (Kim et al., 2019).
  • Activation of Adenosine System : Incarvillateine's effectiveness against various types of pain (acute, inflammatory, neuropathic) is linked to the activation of the adenosine system rather than the opioid system, suggesting a novel mechanism of action for this compound (Wang et al., 2015).

Other Relevant Studies

  • Alkaloid Isolation and Structural Characterization : New alkaloids related to incarvillateine were isolated and characterized, contributing to the understanding of the chemical diversity and potential applications of compounds derived from Incarvillea sinensis (Chi et al., 1992).
  • Antinociceptive Effect Comparison and Mechanism : Incarvillateine’s antinociceptive effect was compared with morphine, and the study suggested a possible influence on central opioid pathways, highlighting its potential for pain management (Nakamura et al., 1999).

properties

CAS RN

145307-22-8

Product Name

Incarvilline

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol

InChI

InChI=1S/C11H21NO/c1-7-5-12(3)6-10-8(2)11(13)4-9(7)10/h7-11,13H,4-6H2,1-3H3

InChI Key

MDEHQFAHARLWSP-UHFFFAOYSA-N

SMILES

CC1CN(CC2C1CC(C2C)O)C

Canonical SMILES

CC1CN(CC2C1CC(C2C)O)C

synonyms

7-epi-incarvilline
incarvillateine
incarvilline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Incarvilline
Reactant of Route 2
Reactant of Route 2
Incarvilline
Reactant of Route 3
Incarvilline
Reactant of Route 4
Incarvilline
Reactant of Route 5
Incarvilline
Reactant of Route 6
Incarvilline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.